Benzyl bromide

Beschreibung

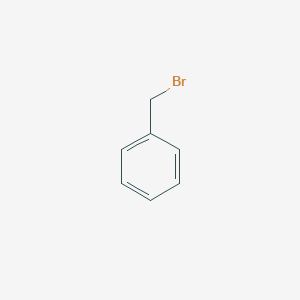

Structure

3D Structure

Eigenschaften

IUPAC Name |

bromomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024658 | |

| Record name | alpha-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue., Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

388 to 390 °F at 760 mmHg (NTP, 1992), 191 °C, 198-199 °C | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

188 °F (NTP, 1992), 79 °C, 86 °C (187 °F) - closed cup, 79 °C (closed cup), 79 °C c.c. | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Reaction (NTP, 1992), Miscible in ethanol and ether; soluble in carbon tetrachloride, Sol in benzene, Solubility in water: reaction | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.4380 at 20 °C, Relative density (water = 1): 1.438 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air = 1), Relative vapor density (air = 1): 5.9 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 90 °F (NTP, 1992), 0.39 [mmHg], VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C, 0.450 mm Hg at 25 °C, Vapor pressure, Pa at 32.2 °C: 133 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants). | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, refractive liquid, Colorless to yellow liquid, Lacrimatory liquid | |

CAS No. |

100-39-0 | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR75BS721D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

27 to 30 °F (NTP, 1992), -1.5 °C, -4.0 °C | |

| Record name | BENZYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Bromide from Toluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for producing benzyl (B1604629) bromide from toluene (B28343), a critical starting material and intermediate in the pharmaceutical and fine chemical industries. The synthesis of benzyl bromide is a cornerstone reaction in organic chemistry, primarily proceeding through a free-radical bromination of the benzylic position of toluene. This document details the core methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols for key synthesis strategies.

Core Synthetic Methodologies

The synthesis of this compound from toluene is predominantly achieved through free-radical substitution at the benzylic carbon. This can be initiated using elemental bromine under photochemical conditions or by employing N-bromosuccinimide (NBS) as a brominating agent. A less common but also documented method involves the use of boron tribromide.

Free-Radical Bromination with Elemental Bromine

This classic method involves the direct reaction of toluene with elemental bromine, typically initiated by ultraviolet (UV) light or sunlight.[1][2][3][4][5] The reaction proceeds via a free-radical chain mechanism, where light provides the energy for the homolytic cleavage of the bromine-bromine bond, generating bromine radicals that initiate the chain reaction.[4][6] While effective, this method can sometimes lead to the formation of di- and tri-brominated byproducts if the reaction conditions are not carefully controlled.[2]

Bromination with N-Bromosuccinimide (NBS)

The use of N-bromosuccinimide (NBS) is a widely adopted method for benzylic bromination due to its selectivity for the allylic/benzylic position over the aromatic ring.[6][7][8][9] This reaction is also a free-radical process, often initiated with light or a radical initiator like dibenzoyl peroxide. NBS provides a constant, low concentration of bromine, which helps to suppress competing electrophilic aromatic substitution reactions.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported syntheses of this compound from toluene, allowing for a direct comparison of different methodologies.

| Method | Brominating Agent | Initiator/Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |

| Photobromination | Elemental Bromine | Sunlight/UV Lamp | Toluene (neat) or CCl₄ | 0.5 - 2 hours | ~70% | [1] |

| N-Bromosuccinimide | N-Bromosuccinimide | Dibenzoyl Peroxide | Benzene | Not Specified | - | [10] |

| Boron Tribromide | Boron Tribromide | None | Carbon Tetrachloride | Not Specified | Good | [11] |

| Electrochemical Bromination | Dibromine Monoxide (in situ) | Electricity | Dichloromethane/Water | Not Specified | 91% |

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for the synthesis of this compound from toluene.

Caption: Free-Radical Bromination of Toluene.

References

- 1. prepchem.com [prepchem.com]

- 2. quora.com [quora.com]

- 3. sarthaks.com [sarthaks.com]

- 4. youtube.com [youtube.com]

- 5. Solved Synthesize this compound from toulene with a reagent | Chegg.com [chegg.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 8. Toluene on reaction with N-bromosuccinimide gives:A. p-bromomethyl be - askIITians [askiitians.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. prepchem.com [prepchem.com]

- 11. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Benzyl (B1604629) Bromide: Properties, Synthesis, and Applications

Introduction

Benzyl bromide (α-bromotoluene) is an organic compound with the formula C₆H₅CH₂Br. It consists of a benzene (B151609) ring substituted with a bromomethyl group.[1] This colorless to pale yellow liquid is a versatile and highly reactive benzylating agent, making it an indispensable reagent in organic synthesis.[2][3] Its primary application lies in the introduction of the benzyl protecting group for alcohols, amines, and carboxylic acids, a crucial step in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3][4][5] Due to its potent lachrymatory properties and toxicity, stringent safety measures are required for its handling.[2][4][6] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, experimental protocols, and key applications in research and development.

Chemical and Physical Properties

This compound is characterized by its sharp, pungent odor and its ability to cause severe irritation to the eyes and mucous membranes.[1][4][7] It is denser than water and is soluble in most common organic solvents.[1][7]

Identifiers and Structure

| Identifier | Value |

| CAS Number | 100-39-0[1][4][8] |

| Molecular Formula | C₇H₇Br[1][2] |

| Synonyms | (Bromomethyl)benzene, α-Bromotoluene[1][4] |

| SMILES | BrCc1ccccc1[1] |

| InChI Key | AGEZXYOZHKGVCM-UHFFFAOYSA-N[1] |

Physical Properties

| Property | Value |

| Molecular Weight | 171.03 g/mol [4][8] |

| Appearance | Colorless to yellow liquid[1][4][7] |

| Melting Point | -3 to -1 °C[9] |

| Boiling Point | 198-201 °C[1][4] |

| Density | 1.438 g/mL at 25 °C[1][4] |

| Flash Point | 70 - 79 °C[1][7] |

| Refractive Index (n20/D) | 1.575[1][8] |

| Vapor Density | 5.8 (vs. air)[6][8] |

| Solubility | Insoluble in water (decomposes slowly); Miscible with ethanol, ether, benzene, and carbon tetrachloride.[2][7] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the free-radical bromination of toluene (B28343). This reaction is typically initiated by UV light or a radical initiator.

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis of this compound from toluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like dibenzoyl peroxide.

Caption: Workflow for this compound Synthesis.

Detailed Experimental Protocol: Synthesis from Toluene

This protocol describes the synthesis of this compound via free-radical bromination of toluene.[1]

Materials:

-

Toluene

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Acetonitrile

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine toluene (1.0 eq), N-bromosuccinimide (1.05 eq), and a suitable solvent (e.g., carbon tetrachloride).

-

Initiation: Add a catalytic amount of a radical initiator such as dibenzoyl peroxide (0.02 eq).

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of NBS (which is denser than CCl₄) and the formation of succinimide (which is less dense and will float).

-

Work-up: Once the reaction is complete (typically when all NBS has been converted), cool the mixture to room temperature.

-

Filtration: Filter the mixture to remove the succinimide byproduct.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with a 10% aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

Applications in Drug Development and Organic Synthesis

This compound is a key reagent for introducing the benzyl (Bn) group, which serves as a robust protecting group for alcohols and carboxylic acids in multi-step organic synthesis.[1][2][10] This is particularly valuable in drug discovery and development, where complex molecular architectures are common.[3][5]

Benzyl Protection of Alcohols

The benzylation of an alcohol proceeds via a Williamson ether synthesis-type mechanism, where the alkoxide acts as a nucleophile.

Caption: Workflow for Benzyl Protection of an Alcohol.

Detailed Experimental Protocol: Benzylation of an Alcohol

This protocol provides a typical method for the protection of a primary alcohol using this compound.[4]

Materials:

-

Substrate alcohol (e.g., benzyl alcohol for demonstration, 1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 3.0 eq)

-

This compound (BnBr, 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Deionized water

-

Brine

Procedure (using NaH):

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate alcohol dissolved in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: Add this compound dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Quenching: Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with water and extract with diethyl ether (3x).

-

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Safety and Handling

This compound is a hazardous substance that requires careful handling in a well-ventilated fume hood.[2][4]

-

Toxicity: It is a strong lachrymator, toxic by inhalation, and corrosive to skin and eyes.[4][6][11] Exposure can cause severe irritation, burns, and potential long-term damage.[4][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., butyl rubber).[11]

-

Incompatibilities: this compound reacts violently with strong bases, oxidizing agents, amines, and alcohols.[6][11] It is also sensitive to light and moisture and can corrode most common metals except for nickel and lead.[6][12]

-

Storage: Store in a cool, dry, well-ventilated area away from light, moisture, and incompatible materials.[11][13] Containers should be tightly sealed.

-

Spill and Disposal: In case of a spill, isolate the area. Use an inert absorbent material for cleanup. Dispose of waste in accordance with local, state, and federal regulations.[14][15]

Logical Relationship Diagram: Hazards and Precautions

Caption: this compound Hazards and Precautions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | Alkylating Agent for Synthesis [benchchem.com]

- 4. This compound [commonorganicchemistry.com]

- 5. This compound [anshulchemicals.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | 100-39-0 [chemicalbook.com]

- 8. Benzylbromid reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound reagent grade, 98 100-39-0 [sigmaaldrich.com]

- 10. This compound | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. lgcstandards.com [lgcstandards.com]

- 14. westliberty.edu [westliberty.edu]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Physicochemical Properties of Benzyl Bromide

Benzyl (B1604629) bromide (C₆H₅CH₂Br) is an organic compound in which a bromine atom replaces one of the hydrogen atoms of the methyl group in toluene.[1] It presents as a colorless to pale yellow liquid with a sharp, pungent odor.[1][2] This technical guide outlines its core physicochemical properties, specifically its molecular weight and density.

Quantitative Data Summary

The fundamental physical properties of benzyl bromide are summarized in the table below. These values are critical for laboratory and industrial applications, influencing reaction stoichiometry, process design, and safety protocols.

| Property | Value | Units | Conditions |

| Molecular Weight | 171.03[1][2][3][4] | g/mol | - |

| Density | 1.44[1][2] | g/cm³ | at 20 °C |

| 1.438[5][6] | g/mL | at 25 °C |

Methodology and Determination

Molecular Weight Calculation: The molecular weight of a compound is a fundamental property derived from its chemical formula and the standard atomic weights of its constituent elements as defined by IUPAC. For this compound (C₇H₇Br), the calculation is as follows:

-

(7 x Atomic Weight of Carbon) + (7 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Bromine)

This calculation yields the widely accepted value of 171.03 g/mol .[1][2][3][4]

Density Measurement: The density of a liquid, such as this compound, is typically determined experimentally using standard laboratory protocols. Common methods include:

-

Pycnometry: This method involves precisely measuring the mass of a known volume of the liquid using a calibrated glass vessel called a pycnometer. The density is calculated by dividing the mass of the liquid by its volume.

-

Hydrometry: A hydrometer, a calibrated instrument that floats in the liquid, is used to measure the specific gravity. This value can then be converted to density.

-

Oscillating U-tube Densitometry: This modern technique measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid.

The reported density of this compound is approximately 1.44 g/cm³ at 20°C.[1][2][3] It is important to note the temperature dependence of density; for instance, a value of 1.438 g/mL is cited at 25°C.[5][6]

Logical and Workflow Representations

While complex biological or chemical processes can be visualized with pathway diagrams, the determination of fundamental physicochemical properties like molecular weight follows a direct, logical calculation rather than a multi-step workflow or signaling pathway. The relationship is a straightforward calculation based on the compound's atomic composition.

Below is a DOT script representation of the logical basis for calculating molecular weight.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) bromide (C₆H₅CH₂Br) is an organobromine compound that serves as a versatile reagent in organic synthesis. Structurally, it consists of a benzene (B151609) ring substituted with a bromomethyl group. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and visualizations of key reaction pathways and experimental workflows. This document is intended to be a valuable resource for professionals in research and development who utilize benzyl bromide in their work.

Physical Properties of this compound

This compound is a colorless to pale yellow liquid with a sharp, pungent odor.[1][2][3] It is a lachrymator, meaning it causes irritation to the eyes and mucous membranes, necessitating careful handling in a well-ventilated fume hood.[1][4]

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇Br |

| Molecular Weight | 171.03 g/mol [1][5] |

| Appearance | Colorless to pale yellow liquid[1][2][3] |

| Odor | Sharp, pungent, agreeable[1][2] |

| Melting Point | -3 to -1 °C[6][7][8] |

| Boiling Point | 198-199 °C (at 760 mmHg)[6][7][9] |

| Density | 1.438 g/mL at 25 °C[6][8][10] |

| Solubility | Slightly soluble in water; miscible with benzene, carbon tetrachloride, ethanol, and ether.[1][2][9][11] |

| Vapor Pressure | 0.5 hPa at 20 °C[9][11] |

| Vapor Density | 5.8 (vs air)[3][6][9] |

| Refractive Index (n20/D) | 1.575[6][8][9] |

| Flash Point | 86 °C (186.8 °F) - closed cup[7][12] |

Chemical Properties and Reactivity

This compound is a reactive compound, primarily used as a benzylating agent in organic synthesis.[4][8] Its reactivity is attributed to the lability of the bromine atom, which is susceptible to nucleophilic substitution.

Key Chemical Reactions:

-

Nucleophilic Substitution: this compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This is the basis for its use in protecting alcohols, phenols, and carboxylic acids as their benzyl ethers and esters, respectively.[10][13]

-

Grignard Reagent Formation: While the synthesis of Grignard reagents from this compound can be challenging, it is possible under specific conditions.[14]

-

Stability and Decomposition: this compound is stable under recommended storage conditions, but it is sensitive to light and moisture.[7][15] It slowly decomposes in contact with water to produce hydrogen bromide.[1][3] On combustion, it forms toxic fumes, including hydrogen bromide.[1][3][15]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[12][15] It is also corrosive to most metals, except for nickel and lead.[1][16]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or silicone oil

Procedure:

-

Fill the Thiele tube with liquid paraffin or silicone oil to a level just above the side arm.

-

Add a small amount (approximately 0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, with its sealed end uppermost, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.[17]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7][17] Record this temperature.

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. en.eeworld.com.cn [en.eeworld.com.cn]

- 5. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. thinksrs.com [thinksrs.com]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. mt.com [mt.com]

- 12. researchgate.net [researchgate.net]

- 13. homework.study.com [homework.study.com]

- 14. youtube.com [youtube.com]

- 15. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 16. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Synthesis of Benzyl Bromide via Free Radical Bromination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) bromide through the free radical bromination of toluene (B28343). Benzyl bromide is a crucial reagent in organic synthesis, widely utilized in the pharmaceutical and chemical industries for the introduction of the benzyl protecting group and as a precursor for various benzyl derivatives. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of this synthetic transformation.

Introduction to Free Radical Benzylic Bromination

The synthesis of this compound from toluene proceeds via a free radical chain reaction, targeting the benzylic hydrogens of the methyl group. The high selectivity for the benzylic position is attributed to the resonance stabilization of the intermediate benzyl radical, which makes the benzylic C-H bonds significantly weaker than the C-H bonds of the aromatic ring.[1][2] This reaction can be initiated by ultraviolet (UV) light or heat and is typically carried out using either elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.[1][3]

The use of NBS, often in conjunction with a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, is a common and often preferred method known as the Wohl-Ziegler reaction.[4][5][6] NBS provides a low, constant concentration of bromine, which helps to suppress competing electrophilic aromatic substitution on the toluene ring.[1]

Reaction Mechanism

The free radical bromination of toluene follows a classic chain reaction mechanism consisting of three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of the bromine-bromine bond in Br₂ or the nitrogen-bromine bond in NBS, generating bromine radicals (Br•). This process requires an input of energy, typically from UV light or heat.[1][3] In the case of NBS, a radical initiator is often used to facilitate this step.[5]

Propagation

The propagation phase consists of a two-step cycle that produces the desired this compound and regenerates the bromine radical, allowing the chain reaction to continue.

-

A bromine radical abstracts a hydrogen atom from the methyl group of toluene, forming hydrogen bromide (HBr) and a resonance-stabilized benzyl radical.

-

The benzyl radical then reacts with a molecule of Br₂ (or NBS) to yield this compound and a new bromine radical.[1][2]

Termination

The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, a bromine radical and a benzyl radical, or two benzyl radicals.

Below is a graphical representation of the free radical bromination mechanism.

Caption: Mechanism of free radical bromination of toluene.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound using both elemental bromine and N-bromosuccinimide.

Protocol 1: Bromination with Elemental Bromine and Light Initiation

This method utilizes liquid bromine and a light source to initiate the free radical reaction.

Materials:

-

Toluene

-

Bromine (Br₂)

-

Anhydrous magnesium sulfate (B86663) or calcium chloride

-

Sodium bicarbonate solution (5%)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

UV lamp or a high-wattage tungsten lamp

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus in a fume hood. To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add freshly distilled toluene.

-

Protect the apparatus from moisture using drying tubes.

-

Heat the toluene to reflux.

-

Initiate the reaction by irradiating the flask with a UV lamp or a bright tungsten lamp.

-

Slowly add bromine from the dropping funnel to the refluxing toluene over a period of 1-2 hours. The red-brown color of bromine should fade as it reacts.

-

After the addition is complete, continue to reflux and irradiate the mixture until the evolution of HBr gas ceases (can be tested with moist pH paper at the top of the condenser).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and a 5% sodium bicarbonate solution to remove any remaining HBr and unreacted bromine.

-

Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

-

Filter to remove the drying agent.

-

Purify the crude this compound by vacuum distillation.

Protocol 2: Bromination with N-Bromosuccinimide (NBS) - Wohl-Ziegler Reaction

This protocol employs NBS as the brominating agent and a chemical radical initiator.[4]

Materials:

-

Toluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN) or benzoyl peroxide

-

Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., acetonitrile, trifluorotoluene)[4][7]

-

Sodium thiosulfate (B1220275) solution (saturated)

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve toluene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction is often initiated by the heat, and a more vigorous reflux may be observed.[4]

-

Continue refluxing until all the dense NBS is converted to the less dense succinimide (B58015), which will float on the surface of the solvent.[4] This typically takes 1-3 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate.

-

Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Below is a diagram illustrating the general experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions, including the choice of brominating agent, solvent, initiator, and reaction time and temperature. The following table summarizes quantitative data from various reported syntheses.

| Brominating Agent | Substrate | Initiator/Conditions | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Br₂ | Toluene | Sunlight | Water/Toluene | 0.5 | Ambient | 72.4 | [8] |

| NBS | p-Toluic Acid | Benzoyl Peroxide | CCl₄ | 1 | Reflux | ~66 (crude) | [9] |

| NBS | Toluene | Visible Light (40W) | Water | 0.5 | Room Temp. | - | [10] |

| Br₂ | p-Nitrotoluene | 300W Tungsten Lamps | Ligroin | 2 | 145-150 | 60-70 | [11] |

| NBS | Methoxyimino-o-tolyl-acetic acid methyl ester | AIBN | o-Dichlorobenzene | 8 | 80 | - | [5] |

| Br₂ | 2-Nitro-6-trifluoromethyltoluene | - | - | - | Elevated | 90 (conversion) | [12] |

Safety Considerations

-

This compound is a strong lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

-

Bromine is highly toxic, corrosive, and volatile. It can cause severe burns upon contact with skin and is harmful if inhaled. All manipulations involving bromine should be performed in a fume hood.

-

Carbon tetrachloride is a known carcinogen and is toxic to the liver. Its use should be avoided if possible, and alternative solvents should be considered.

-

Free radical reactions can be exothermic and may proceed vigorously once initiated. It is important to have appropriate cooling capabilities on hand and to add reagents slowly and controllably.

Conclusion

The synthesis of this compound via free radical bromination of toluene is a well-established and versatile method. The choice between using elemental bromine with photochemical initiation and N-bromosuccinimide with a radical initiator depends on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The Wohl-Ziegler reaction using NBS is often favored for its selectivity and milder reaction conditions. By carefully controlling the reaction parameters, high yields of this compound can be achieved, providing a valuable intermediate for a wide range of applications in research and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Solved Synthesize this compound from toulene with a reagent | Chegg.com [chegg.com]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis by bromination or substitution [organic-chemistry.org]

- 8. Sciencemadness Discussion Board - Improved Synthesis of this compound by Free Radical Bromination - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

Structure and bonding in the benzyl bromide molecule

An In-depth Technical Guide to the Structure and Bonding in the Benzyl (B1604629) Bromide Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and reactivity of benzyl bromide (C₆H₅CH₂Br). The unique characteristics of this molecule, stemming from the interplay between the phenyl ring and the bromomethyl group, make it a versatile and important reagent in organic synthesis, particularly within the pharmaceutical and materials science sectors. This document details its structural parameters, spectroscopic signature, and chemical behavior, supported by quantitative data, experimental protocols, and logical diagrams to facilitate a deep understanding of its properties.

Molecular Structure and Bonding

This compound consists of a benzene (B151609) ring attached to a bromomethyl group.[1] The geometry and electronic structure of this molecule are fundamental to its reactivity.

Molecular Geometry and Hybridization

The core structure of this compound features a planar phenyl ring. The carbon atoms of the benzene ring are sp² hybridized, forming a delocalized π-electron system. The benzylic carbon (the carbon of the CH₂ group) is sp³ hybridized, resulting in a tetrahedral geometry around this atom.[2] The structure of this compound has been examined by electron diffraction, and its crystal structure is available in the Cambridge Structural Database.[3][4]

While precise, universally accepted experimental values for the parent molecule are best obtained from crystallographic databases (CCDC: 725242), the following table summarizes typical and computationally predicted bond lengths and angles, which provide a reliable representation of the molecule's geometry.[3]

Table 1: Key Geometric Parameters of this compound

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths (Å) | C(sp²)-C(sp²) | ~1.39 Å |

| C(aromatic)-C(sp³) | ~1.51 Å | |

| C(sp³)-Br | ~1.94 Å | |

| C(sp³)-H | ~1.09 Å | |

| C(aromatic)-H | ~1.08 Å | |

| Bond Angles (°) | C-C-C (ring) | ~120° |

| C(aromatic)-C(sp³)-Br | ~109.5° (tetrahedral ideal) | |

| C(aromatic)-C(sp³)-H | ~109.5° (tetrahedral ideal) | |

| H-C(sp³)-Br | ~109.5° (tetrahedral ideal) |

Resonance and Bond Energy

The stability of intermediates derived from this compound is a key feature of its chemistry. Heterolytic cleavage of the C-Br bond generates a benzyl carbocation. This carbocation is significantly stabilized by resonance, where the positive charge is delocalized over the aromatic ring, primarily at the ortho and para positions. This delocalization lowers the activation energy for reactions proceeding via a carbocation intermediate. Similarly, homolytic cleavage produces a resonance-stabilized benzyl radical.

The strength of the benzylic C-Br bond is a critical thermodynamic parameter. The C-Br bond dissociation enthalpy (BDE) for unsubstituted this compound in the gas phase has been determined to be approximately 255 ± 4 kJ/mol.[5] This value is substantially lower than that for typical alkyl bromides, reflecting the stability of the resulting benzyl radical.

Spectroscopic Characterization

The identity and purity of this compound can be unequivocally determined through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule.

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.35 - 7.25 | Multiplet | Phenyl protons (5H) |

| ~4.45 | Singlet | Benzylic CH₂ (2H) | |

| ¹³C | ~137.5 | Singlet | C (quaternary, ipso) |

| ~129.0 | Singlet | C (ortho or para) | |

| ~128.7 | Singlet | C (meta or para) | |

| ~33.5 | Singlet | Benzylic CH₂ |

Note: The assignments for the aromatic carbons can vary slightly depending on the specific reference. Data compiled from reference[6].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3100–3000 | Medium | Aromatic C-H stretch |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C ring stretches |

| 1210 | Strong | CH₂ wag |

| ~700-770 | Strong | C-H out-of-plane bend (monosubstituted) |

| 690–515 | Medium-Strong | C-Br stretch |

Note: Data compiled from references.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z Ratio | Fragment Ion | Relative Abundance | Notes |

| 170, 172 | [C₆H₅CH₂Br]⁺˙ (Molecular Ion) | Moderate | Shows characteristic ~1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High (Base Peak) | Formed by the loss of the bromine radical (•Br) from the molecular ion. |

| 65 | [C₅H₅]⁺ | Moderate | Formed by the loss of acetylene (B1199291) (C₂H₂) from the tropylium (B1234903) ion. |

Reactivity and Mechanistic Pathways

This compound is a highly reactive alkylating agent, primarily due to the lability of the C-Br bond and the stability of the resulting intermediates. It readily participates in nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The choice of pathway is influenced by the nucleophile, solvent, and temperature.

The diagram below illustrates the competing SN1 and SN2 pathways for the reaction of this compound with a generic nucleophile (Nu⁻).

Caption: Competing SN1 and SN2 reaction pathways of this compound.

Applications in Drug Development

The reactivity profile of this compound makes it an invaluable tool in medicinal chemistry and drug development. Its primary application is as a benzylating agent.

-

Protecting Group: The benzyl group is frequently used as a protecting group for sensitive functional groups like alcohols, phenols, and carboxylic acids during multi-step syntheses. Benzyl ethers and esters are stable under a wide range of conditions but can be readily cleaved by catalytic hydrogenolysis, a mild deprotection method.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): this compound serves as a key intermediate for introducing the benzyl moiety into complex molecular scaffolds, which is a common structural motif in many pharmaceutical agents.

Experimental Protocols

The synthesis of this compound can be achieved through several reliable methods. The two most common laboratory-scale preparations are the free-radical bromination of toluene (B28343) and the nucleophilic substitution of benzyl alcohol.

Protocol 1: Free-Radical Bromination of Toluene

This method involves the reaction of toluene with elemental bromine, initiated by a light source.

Caption: Experimental workflow for the synthesis of this compound from toluene.

Methodology:

-

Setup: Assemble a two-necked round-bottom flask with a reflux condenser and a pressure-equalizing dropping funnel. Ensure all glassware is perfectly dry.

-

Reagents: Charge the flask with toluene (e.g., 0.2 moles) dissolved in a five-fold amount of dry carbon tetrachloride (CCl₄).

-

Reaction Conditions: Heat the mixture to a gentle reflux. Irradiate the flask with a 500-watt photolamp to initiate the radical chain reaction.

-

Addition: Slowly add a solution of elemental bromine (e.g., 0.205 moles) in CCl₄ dropwise from the dropping funnel. The rate of addition should be controlled such that the color of the bromine is discharged, and the condensate dripping from the condenser remains nearly colorless.

-

Reaction Monitoring: Continue the reflux and irradiation for approximately 1-2 hours, or until the characteristic reddish-brown color of bromine has completely faded.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and finally again with ice-water.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride. Filter off the drying agent and remove the solvent (CCl₄) by rotary evaporation. The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Synthesis from Benzyl Alcohol and HBr

This method is an SN1/SN2 substitution reaction where the hydroxyl group of benzyl alcohol is replaced by bromide.

Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyl alcohol (e.g., 100 g) and 48% aqueous hydrobromic acid (e.g., 180 g).

-

Catalyst Addition: Heat the mixture to approximately 48-50°C. While stirring, slowly add concentrated (98%) sulfuric acid (e.g., 35-39 g) dropwise, maintaining the temperature.[4]

-

Reaction: Stir the biphasic mixture vigorously at 48-52°C for 1.5 to 2.5 hours.[4]

-

Reflux: After the initial stirring period, increase the temperature to bring the mixture to reflux (approx. 102°C) and maintain for an additional 1-1.5 hours.[4]

-

Work-up: Cool the reaction mixture to below 40°C and transfer it to a separatory funnel. Allow the layers to separate. This compound is denser than the aqueous layer and will form the lower phase.

-

Washing: Separate the lower organic layer. Wash it sequentially with water, a dilute alkali solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, and finally with water again.

-

Isolation and Purification: Dry the crude this compound over a suitable drying agent (e.g., calcium chloride or phosphorus pentoxide). Purify the product by vacuum distillation to obtain pure this compound.

References

- 1. This compound | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Bond lengths in free molecules of buckminsterfullerene, c60, from gas-phase electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lachrymatory Properties of Benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) bromide (C₆H₅CH₂Br) is a colorless to pale yellow liquid recognized for its potent lachrymatory (tear-inducing) and irritant properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of the mechanisms underlying benzyl bromide's lachrymatory effects, focusing on its interaction with sensory neurons. While direct quantitative potency data for this compound is limited in the available literature, this document extrapolates from the known actions of similar electrophilic compounds to delineate the most probable signaling pathways. Detailed experimental protocols for assessing lachrymatory and irritant potential are also provided to facilitate further research in this area.

Introduction

This compound is an organic synthesis reagent and has been historically used as a tear gas in chemical warfare.[1][5] Its powerful irritant effect on the eyes, skin, and mucous membranes necessitates careful handling and a thorough understanding of its biological activity.[2][6][7] The primary physiological response to this compound exposure is intense lachrymation, accompanied by pain and irritation.[4][8] This response is mediated by the activation of nociceptive (pain-sensing) sensory neurons, particularly those of the trigeminal nerve, which innervate the cornea and other facial structures.[9][10]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₇H₇Br | [5] |

| Molecular Weight | 171.03 g/mol | [5] |

| Appearance | Colorless to yellow liquid | [3][5] |

| Odor | Pungent, agreeable | [3][5] |

| Boiling Point | 198-201 °C | [1] |

| Melting Point | -3.9 °C | [1] |

| Density | 1.438 g/cm³ | [5] |

| Flash Point | 79 °C | [4] |

| Solubility | Slightly soluble in water, soluble in organic solvents | [1][5] |

Mechanism of Lachrymatory Action

The lachrymatory and irritant effects of this compound are primarily attributed to its nature as an electrophilic compound. Electrophiles are reactive molecules that can form covalent bonds with nucleophilic residues on proteins, such as the thiol groups of cysteine residues.[11][12]

The Role of the TRPA1 Ion Channel

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a key sensor for a wide variety of noxious and irritant compounds.[13] It is highly expressed in a subset of primary sensory neurons, including those of the trigeminal ganglion that innervate the eye.[9] Activation of TRPA1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and triggers the propagation of a pain signal to the central nervous system.[14][15] This activation in the cornea also initiates a reflex arc resulting in lachrymation.

For many electrophilic irritants, the mechanism of TRPA1 activation involves the covalent modification of specific cysteine residues within the N-terminal cytoplasmic domain of the channel.[11][12] this compound, as a reactive benzyl halide, is highly likely to follow this mechanism. The benzylic carbon is electrophilic and susceptible to nucleophilic attack by the thiol groups of cysteine residues on the TRPA1 protein.

Signaling Pathway

The proposed signaling pathway for this compound-induced lachrymation is as follows:

-

Exposure and Penetration: this compound vapor or liquid comes into contact with the cornea and penetrates the cell membranes of sensory nerve endings.

-

Covalent Modification of TRPA1: The electrophilic this compound reacts with nucleophilic cysteine residues on the intracellular domain of the TRPA1 ion channel.

-

TRPA1 Channel Opening: This covalent modification induces a conformational change in the TRPA1 protein, leading to the opening of the ion channel.

-

Cation Influx and Neuronal Depolarization: The opening of the TRPA1 channel allows for the influx of Ca²⁺ and Na⁺ ions, causing depolarization of the sensory neuron.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the trigeminal nerve to the brainstem.

-

Sensation of Pain and Irritation: The signal is processed in the brain, leading to the perception of pain and irritation.

-

Lachrymatory Reflex: The activation of the trigeminal sensory pathway also triggers a parasympathetic reflex, leading to increased tear production by the lacrimal gland.

Quantitative Data

Experimental Protocols

The following are detailed methodologies for key experiments to assess the lachrymatory and irritant properties of compounds like this compound.

In Vitro Eye Irritation Testing

Several in vitro methods are available to assess the eye irritation potential of chemicals, in line with OECD guidelines, to reduce or replace animal testing.[17][18][19][20][21]

5.1.1. Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This test method uses a three-dimensional human corneal epithelium model to assess eye irritation potential.[21]

-

Materials:

-

Reconstructed human corneal epithelium tissue models (e.g., EpiOcular™)

-

Assay medium

-

Test chemical (this compound)

-

Positive and negative controls

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution